methyl 2-chloro-1H-benzimidazole-4-carboxylate
Overview
Description
Methyl 2-chloro-1H-benzimidazole-4-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse applications in pharmaceuticals, agriculture, and materials science. The presence of the benzimidazole core in various bioactive molecules makes it a significant structure in medicinal chemistry.
Mechanism of Action
Target of Action
Methyl 2-chloro-1H-benzimidazole-4-carboxylate, also known as methyl 2-chloro-1H-1,3-benzodiazole-7-carboxylate, is a compound that has been synthesized and evaluated for various biological activities
Mode of Action
It is known that benzimidazole derivatives can interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides .
Biochemical Pathways
Benzimidazole derivatives have been reported to exert their antitumor activity through versatile mechanisms of action such as dna alkylation, dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .
Result of Action
It has been reported that some benzimidazole derivatives can stimulate s/g2 cell cycle arrest, and downregulation of cyclin b1, cdk2, and pcna .
Action Environment
It is known that the chemical properties of benzimidazole derivatives, such as being highly soluble in water and other polar solvents, can influence their action .
Biochemical Analysis
Biochemical Properties
Methyl 2-chloro-1H-benzimidazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit certain enzymes such as casein kinases . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes . These effects are essential for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, benzimidazole derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites . These interactions are critical for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, benzimidazole derivatives have been shown to exhibit stable biological activity over extended periods, with minimal degradation . These findings are important for understanding the compound’s potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-1H-benzimidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with chloroacetic acid, followed by esterification with methanol. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-1H-benzimidazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzimidazole derivatives can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of different benzimidazole derivatives with altered oxidation states.
Hydrolysis Product: The primary product of ester hydrolysis is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-chloro-1H-benzimidazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials with specific properties, such as dyes and catalysts.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-1H-benzimidazole-5-carboxylate
- Methyl 2-chloro-1H-benzimidazole-6-carboxylate
- Methyl 2-chloro-1H-benzimidazole-7-carboxylate
Uniqueness
Methyl 2-chloro-1H-benzimidazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the ester and chlorine groups can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 2-chloro-1H-benzimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-8(13)5-3-2-4-6-7(5)12-9(10)11-6/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEUCNCKSCQHGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171129-05-7 | |
Record name | methyl 2-chloro-1H-1,3-benzodiazole-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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